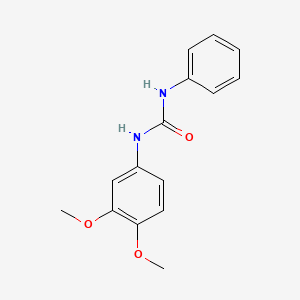

1-(3,4-Dimethoxyphenyl)-3-phenylurea

Description

Historical Perspectives on Urea (B33335) Derivatives in Medicinal Chemistry

The journey of urea and its derivatives in science began with Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, an event widely considered the dawn of organic chemistry. nih.govureaknowhow.com Since this landmark discovery, the urea functional group has become central to medicinal chemistry and drug development. nih.gov Its significance lies in the ability of the urea moiety to form multiple, stable hydrogen bonds with proteins and receptor targets, which is crucial for eliciting specific biological activities. nih.govresearchgate.net

One of the earliest examples of a medicinal urea derivative was developed by Bayer's laboratories, leading to the creation of Suramin, a potent agent against trypanosomal parasites that cause sleeping sickness. nih.govfrontiersin.org This marked the beginning of a long history of incorporating the urea scaffold into therapeutic agents. Today, the urea motif is present in a vast array of bioactive compounds, with over 90,000 synthetic urea-containing compounds registered in chemical databases like ChEMBL. frontiersin.org

Urea derivatives are integral to many clinically approved drugs for a wide range of diseases, including cancer, HIV, diabetes, and bacterial infections. nih.govnih.gov In oncology, for instance, several kinase inhibitors, such as the FDA-approved drug Sorafenib, feature a diarylurea structure as a central scaffold for targeting oncogenic pathways. researchgate.netfrontiersin.org The versatility of the urea group allows medicinal chemists to modulate drug potency and selectivity and to fine-tune critical drug-like properties. nih.govresearchgate.net The methods for synthesizing these compounds have also evolved, with a shift from traditional, often hazardous, reagents like phosgene (B1210022) and isocyanates towards safer, more environmentally friendly chemical procedures. nih.gov

Rationale for Investigating 1-(3,4-Dimethoxyphenyl)-3-phenylurea as a Research Compound

The specific rationale for investigating this compound stems from several key areas in chemical and pharmaceutical research. Primarily, it serves as a valuable synthetic intermediate or building block for creating more complex, often heterocyclic, molecules. researchgate.net For example, research has demonstrated its use as a starting material in the synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone, a compound belonging to a class known for a wide variety of biological activities. researchgate.net

Furthermore, this compound is utilized as a reference or control compound in structure-activity relationship (SAR) studies. By comparing its activity (or lack thereof) to structurally similar molecules, researchers can deduce the importance of specific functional groups. For instance, its structure can be compared to analogues containing additional moieties, such as a hydroxypropyl group, to understand how these modifications influence biological outcomes like enzyme interactions or protein binding.

The constituent parts of the molecule—the phenylurea core and the 3,4-dimethoxyphenyl group—are both of significant interest. The phenylurea scaffold is a well-established pharmacophore, while the 3,4-dimethoxyphenyl moiety is found in various other biologically active compounds, indicating its potential contribution to molecular interactions. scielo.brmdpi.com Therefore, investigating the parent compound helps to build a foundational understanding for the design of new chemical entities.

Current Research Landscape and Unaddressed Questions Regarding the Compound

The current research landscape for this compound is primarily characterized by its application as a chemical tool rather than as a direct therapeutic agent. Its most prominent appearance in scientific literature is as a precursor in synthetic chemistry. researchgate.net While related diarylurea compounds are actively being investigated as potent inhibitors of biological targets like c-MET and VEGFR-2 for cancer therapy, specific and extensive biological studies on this compound itself are not widely published. nih.gov

This leads to several unaddressed questions. The full spectrum of its biological activity remains largely unexplored. While it has been flagged for potential investigation for anti-inflammatory or anticancer properties, dedicated studies to confirm and characterize these effects, identify specific molecular targets, and elucidate its mechanism of action are lacking. Key information regarding its pharmacokinetic and metabolic profile is also unavailable. Future research could focus on screening this compound against a broad range of biological targets to uncover any novel bioactivity that may have been overlooked.

Methodological Approaches Employed in the Study of Novel Chemical Entities

The investigation of a novel chemical entity like this compound involves a multidisciplinary suite of methodological approaches, spanning computational, synthetic, and biological techniques.

Computational Approaches: Before a compound is synthesized, computational methods are often used to predict its properties and potential efficacy. These in silico techniques include:

Molecular Docking and Dynamics: To predict how a ligand binds to a receptor's active site and the stability of the resulting complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate chemical structure with biological activity, guiding the design of more potent analogues. nih.gov

Virtual High-Throughput Screening (vHTS): To screen large virtual libraries of compounds against a biological target, identifying potential "hits" for further study. nih.gov

Pharmacophore Mapping: To identify the essential 3D arrangement of functional groups required for biological activity. nih.gov

Synthetic and Analytical Approaches: The synthesis of urea derivatives can be achieved through various routes.

Classical Synthesis: Often involves the reaction of an amine with an isocyanate, or with toxic reagents like phosgene. nih.govnih.gov Phosgene-free methods, such as the reductive carbonylation of nitroaromatics, are now preferred. researchgate.net

Diversity-Oriented Synthesis (DOS): A strategy to create libraries of structurally diverse compounds for biological screening. researchgate.net

Structural Characterization: Following synthesis, the identity and purity of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). scielo.brmdpi.com X-ray crystallography can be used to determine the precise three-dimensional structure. mdpi.comresearchgate.net

Biological Evaluation: To determine the bioactivity of a new compound, a series of in vitro and in vivo tests are performed.

High-Throughput Screening (HTS): Compounds are tested against large panels of cell lines (e.g., the NCI-60 human cancer cell line panel) or specific molecular targets to identify activity. nih.govnih.gov

Mechanism of Action Studies: Once activity is confirmed, further assays are conducted to understand how the compound works. This can include techniques like RT-PCR to measure changes in gene expression related to processes like apoptosis. nih.gov

In Vivo Studies: Promising compounds are advanced to studies in animal models to evaluate their efficacy and effects within a whole biological system. nih.gov

Interactive Data Table: Methodological Approaches for Studying Novel Chemical Entities

| Approach Type | Method | Description | References |

|---|---|---|---|

| Computational | Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | researchgate.net |

| Computational | QSAR | Correlates chemical structures with biological activities to predict the potency of new compounds. | nih.gov |

| Computational | Virtual Screening | Screens large compound libraries in silico to identify potential drug candidates. | nih.gov |

| Synthetic | Isocyanate Reaction | A common method for forming the urea bond by reacting an amine with an isocyanate. | nih.gov |

| Synthetic | Diversity-Oriented Synthesis | Creates a wide variety of chemical structures from simple starting materials to screen for biological activity. | researchgate.net |

| Analytical | NMR, IR, MS | Standard techniques used to confirm the chemical structure and purity of a synthesized compound. | mdpi.com |

| Biological | High-Throughput Screening | Rapidly assesses the biological or biochemical activity of a large number of compounds. | nih.govnih.gov |

| Biological | In Vivo Studies | Tests the effects of a compound on a living organism, such as a mouse or rat model. | nih.gov |

Conventional Synthetic Routes for Urea Synthesis

The formation of the urea bond can be achieved through several established synthetic routes. These methods generally involve the reaction of an amine with a carbonyl source.

Amine-Isocyanate Coupling Reactions

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction between an amine and an isocyanate. asianpubs.orgasianpubs.org In the context of this compound, this would involve the reaction of 3,4-dimethoxyaniline (B48930) with phenyl isocyanate, or alternatively, aniline (B41778) with 3,4-dimethoxyphenyl isocyanate.

The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is typically a high-yielding and straightforward reaction that can be carried out under mild conditions. asianpubs.orgasianpubs.org The reaction is often conducted in a suitable aprotic solvent such as acetone, dichloromethane (DCM), or tetrahydrofuran (THF) at room temperature. asianpubs.orgcommonorganicchemistry.com Generally, no catalyst or base is required for this transformation. commonorganicchemistry.com

A general procedure involves dissolving the amine in a suitable solvent and then adding the isocyanate, often dropwise, to control any potential exotherm. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product can often be isolated by filtration if it precipitates from the reaction mixture, or by standard work-up procedures followed by crystallization or chromatography. asianpubs.org

Carbonyldiimidazole-Mediated Urea Formation

1,1'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene equivalent for the synthesis of ureas. mdpi.comresearchgate.net This method avoids the use of highly toxic isocyanates. The reaction typically proceeds in a two-step, one-pot manner. First, an amine is reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second, different amine leads to the formation of the unsymmetrical urea.

To synthesize this compound using this method, 3,4-dimethoxyaniline would be reacted with CDI to form the corresponding carbamoyl-imidazole. This intermediate is then reacted with aniline to yield the final product. The order of addition is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com The reaction is often carried out in aprotic solvents like THF or DCM. One notable advantage of using CDI is that the byproducts, imidazole and carbon dioxide, are easily removed from the reaction mixture. Recent developments have even shown the feasibility of conducting this reaction in water, which simplifies the procedure and enhances its green credentials. researchgate.netbiointerfaceresearch.com

Phosphine-Mediated Reactions

Phosphine-mediated reactions offer an alternative route to ureas, often by activating a precursor to generate an isocyanate in situ. One such method involves the use of Mitsunobu reagents. acs.orgacs.org In this approach, a carbamic acid, formed from an amine and carbon dioxide, is dehydrated in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to generate an isocyanate. This isocyanate can then be trapped by another amine to form the desired urea. acs.orgacs.org

For the synthesis of this compound, one of the precursor amines (e.g., 3,4-dimethoxyaniline) would be reacted with carbon dioxide, often in the presence of a base like DBU, to form the corresponding carbamic acid. The addition of triphenylphosphine and an azodicarboxylate would then generate the isocyanate in situ, which would subsequently react with the other amine (aniline) to yield the final product. acs.orgacs.org Another phosphine-mediated approach is the Staudinger–aza-Wittig reaction, where an azide is converted to an iminophosphorane, which then reacts with carbon dioxide to form an isocyanate. beilstein-journals.org

Optimized Synthetic Protocols for this compound

Optimizing the synthesis of this compound involves careful selection of reaction conditions and catalysts to maximize yield and purity while minimizing reaction times and the formation of byproducts.

Reaction Conditions and Catalyst Selection

For the amine-isocyanate coupling route, while often uncatalyzed, the choice of solvent and temperature can influence the reaction rate and product purity. Aprotic solvents are generally preferred to avoid side reactions of the isocyanate with protic solvents. Room temperature is typically sufficient, though gentle heating can be employed to accelerate the reaction if necessary. asianpubs.org

In other synthetic approaches, such as those involving in-situ generation of isocyanates, catalysts can play a crucial role. For instance, in the synthesis of diaryl ureas via palladium-catalyzed C-N cross-coupling reactions, the choice of ligand and base is critical for achieving high yields. nih.gov Although not a direct synthesis of this compound from its constituent anilines and a carbonyl source, such methods highlight the importance of catalyst systems in modern urea synthesis. For example, palladium acetate in combination with a suitable phosphine ligand and a base like cesium carbonate has been shown to be effective in the arylation of ureas. nih.gov Copper salts have also been utilized to catalyze the synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines. nih.gov

The following table illustrates typical reaction conditions for the synthesis of diaryl ureas, which can be adapted for the synthesis of this compound.

Table 1: Representative Reaction Conditions for Diaryl Urea Synthesis

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Amine-Isocyanate Coupling | 4-Methoxyphenethylamine, CDI, 3-Methoxyphenethylamine | - | Water | 0 to RT | 67 |

| Amine-Isocyanate Coupling | Pyridyl amide, Isocyanate | - | Acetone | <40 | Not specified |

| Pd-catalyzed C-N Coupling | Aryl Chloride, Phenylurea | Pd(OAc)₂, Ligand | Toluene | 85 | High |

| Copper-catalyzed | Aryl isocyanide, O-benzoyl hydroxylamine | CuOAc | Dioxane | 30 | 86 |

Yield Optimization Strategies

Several strategies can be employed to optimize the yield of this compound. In the amine-isocyanate coupling method, ensuring the purity of the starting materials is paramount, as is the slow addition of the isocyanate to the amine solution to maintain a stoichiometric balance and control the reaction temperature.

For methods involving in-situ generated isocyanates, controlling the rate of isocyanate formation and its subsequent reaction with the amine is key to preventing the formation of symmetrical urea byproducts. This can be achieved by careful control of temperature and the rate of addition of reagents. For instance, in the CDI-mediated approach, adding the second amine only after the complete formation of the carbamoyl-imidazole intermediate is crucial.

In catalytic systems, optimization of the catalyst loading, ligand-to-metal ratio, and the nature of the base can significantly impact the yield. For example, in Pd-catalyzed couplings, screening different phosphine ligands and inorganic bases is a common strategy to identify the optimal conditions for a specific substrate pair. nih.gov Lowering the reaction temperature can also be a viable strategy to prevent thermal decomposition of the product, which can sometimes lead to the formation of isocyanates and subsequent byproducts. nih.gov

The choice of work-up and purification procedure is also critical for maximizing the isolated yield. Precipitation of the product followed by filtration is an efficient method when applicable. Otherwise, column chromatography may be necessary to separate the desired product from any unreacted starting materials or byproducts.

The following table provides a summary of strategies to optimize the yield of diaryl ureas.

Table 2: Yield Optimization Strategies for Diaryl Urea Synthesis

| Strategy | Description | Rationale |

|---|---|---|

| Purity of Reagents | Use of high-purity starting materials. | Impurities can lead to side reactions and lower yields. |

| Stoichiometry Control | Precise control over the molar ratios of reactants. | Prevents the formation of symmetrical byproducts and ensures complete conversion. |

| Temperature Control | Maintaining an optimal reaction temperature. | Can prevent decomposition of products and reagents, and control reaction rate. |

| Catalyst and Ligand Screening | Systematic evaluation of different catalysts and ligands. | Identifies the most efficient catalytic system for a specific transformation. |

| Solvent Selection | Choosing an appropriate solvent. | Can influence reaction rates and solubility of reactants and products. |

| Optimized Work-up | Development of an efficient isolation and purification protocol. | Minimizes product loss during isolation. |

An In-depth Look at this compound: Synthesis, Purity, and Derivatization

The chemical compound this compound is a diaryl urea derivative of significant interest in medicinal chemistry and drug discovery. Diaryl ureas are recognized as a versatile scaffold due to their ability to form key hydrogen bonds with biological targets, making them valuable in the design of various therapeutic agents. This article delves into the synthetic methodologies, purity assessment, derivatization strategies, and the application of green chemistry principles related to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-9-8-12(10-14(13)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCWPAAJXSDSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pre Clinical Pharmacological Characterization and Biological Activity Profiling of 1 3,4 Dimethoxyphenyl 3 Phenylurea

Identification and Validation of Molecular Targets

The crucial first step in characterizing a new bioactive compound is the identification and validation of its molecular target or targets. This process, often called target deconvolution, is essential for understanding the compound's mechanism of action and guiding further optimization. nih.gov A variety of experimental strategies are employed to achieve this, ranging from broad, high-throughput screens to more focused biochemical and cellular assays.

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target or cellular phenotype to identify "hits". youtube.com This automated approach is a foundational strategy in drug discovery for identifying novel lead compounds. researchgate.net

While specific HTS data for 1-(3,4-Dimethoxyphenyl)-3-phenylurea is not detailed in the available literature, a closely related analog, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea , was identified as a hit from an HTS campaign. nih.gov This campaign utilized a fetal complement hemolytic assay to screen for inhibitors of the complement system, which is a key component of the innate immune response. nih.gov The discovery of this analog as a moderate complement inhibitor highlights the potential of the 1-(3,4-dimethoxyphenyl)urea scaffold to interact with protein targets within this immunological pathway. nih.gov

Other HTS campaigns have successfully identified targets for different phenylurea-based compounds. For instance, a screen of a 30,000-member small molecule library for inhibitors of Penicillin Binding Protein 4 (PBP4) activity in Staphylococcus aureus identified a phenyl-urea compound as a hit capable of impeding substrate binding. nih.govnih.gov

| Compound Class/Analog | Screening Method | Identified Target/Activity | Source(s) |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | Fetal complement hemolytic assay | Complement system inhibition | nih.gov |

| Phenyl-urea scaffold | PBP4 activity assay | Penicillin Binding Protein 4 (PBP4) | nih.govnih.gov |

| Diarylurea derivatives | NCI-60 cancer cell line screen | Antiproliferative activity | nih.gov |

Biochemical Assays for Target Engagement (e.g., Enzyme Inhibition Kinetics)

Following hit identification from HTS, biochemical assays are employed to confirm direct interaction with the putative target and to quantify the compound's potency. These assays, particularly enzyme inhibition kinetics, are fundamental for validating on-target activity. researchgate.net Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined, which indicates the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. sigmaaldrich.com

For the analog 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea , the initial HTS hit was validated in a biochemical context, demonstrating moderate complement inhibition activity with an IC₅₀ value of 50 μM in the hemolytic assay. nih.gov Subsequent structure-activity relationship (SAR) studies on this scaffold led to the development of significantly more potent inhibitors. nih.gov

The broader phenylurea class has been extensively characterized against various enzymatic targets. Different derivatives have shown inhibitory activity against several important enzyme classes, underscoring the scaffold's versatility.

| Phenylurea Derivative Class | Enzyme Target | Reported Activity (IC₅₀) | Source(s) |

| 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea | Complement System | 50 μM | nih.gov |

| Diarylurea derivatives | c-MET / VEGFR-2 | 380–620 nM (for dichlorophenyl analogs) | nih.gov |

| Phenyl urea (B33335) derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.1–0.6 μM | nih.gov |

| Carbonic Anhydrase (CA-II) Inhibitors | Carbonic Anhydrase | 12.1 to 53.6 µM (for related compounds) |

Phenotypic Screening and Target Identification

In contrast to target-based screening, phenotypic screening involves testing compounds in cellular or organismal models to identify agents that produce a desired change in phenotype (e.g., cancer cell death) without prior knowledge of the molecular target. researchgate.net This approach is unbiased and has been successful in discovering first-in-class drugs. nih.gov

Phenylurea derivatives have been evaluated in such phenotypic screens. For example, a series of novel 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were subjected to in vitro screening against the National Cancer Institute's panel of 60 human cancer cell lines. nih.gov This screen identified compounds with broad-spectrum antiproliferative activity, with some showing lethal effects against specific melanoma, renal cancer, and breast cancer cell lines at a 10 µM concentration. nih.gov Following such a hit, the critical and often challenging next step is target deconvolution to understand the underlying mechanism of action. researchgate.net

Elucidation of Mechanism of Action (MOA) in Cellular Systems

Once a molecular target is identified and validated, research shifts towards understanding the compound's functional consequences within the cell. Elucidating the mechanism of action (MOA) involves detailing how the compound's interaction with its target(s) perturbs cellular functions, particularly intracellular signaling pathways.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks that govern cellular processes like proliferation, survival, differentiation, and apoptosis. Many drugs exert their effects by modulating the activity of key proteins, such as kinases or receptors, within these pathways. While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on structurally related diarylurea compounds provide valuable insights into the potential mechanisms of this chemical class.

Research has shown that various diarylurea derivatives can impact critical signaling cascades implicated in cancer and inflammation:

Akt/GSK-3β/c-Myc Pathway: Certain N,Nʹ-diarylurea derivatives have been found to inhibit the growth of non-small-cell lung cancer (NSCLC) cells. This effect was linked to the modulation of the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival and proliferation. researchgate.net Inhibition of this pathway can lead to downstream effects on GSK-3β and the proto-oncogene c-Myc. researchgate.net

VEGFR-2 and c-MET Pathways: Other diarylurea compounds have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET. nih.gov Both are receptor tyrosine kinases that, when activated, trigger downstream signaling that promotes angiogenesis, tumor growth, and metastasis. nih.gov

NF-κB Signaling: The tetrahydroquinoline moiety, which shares structural elements with parts of the phenylurea scaffold, has been found in compounds that act as inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. mdpi.com

Neurotrophic Signaling: The 3,4-dimethoxyphenyl moiety is a feature of many polyphenolic compounds. Polyphenols have been shown to modulate neurotrophic signaling cascades, including the extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation. nih.govdovepress.com

These findings collectively suggest that compounds based on the phenylurea scaffold, such as this compound, possess the potential to modulate multiple key intracellular signaling pathways, which may underlie their observed biological activities in various disease models.

Gene Expression Profiling (Transcriptomics)

There are no available studies or data on the gene expression profiling or transcriptomic effects of this compound.

Protein Expression and Post-Translational Modification Analyses (Proteomics)

No proteomic studies have been published that analyze changes in protein expression or post-translational modifications resulting from treatment with this compound.

Cell Cycle Perturbation and Apoptosis Induction Studies

Scientific literature lacks specific studies investigating the impact of this compound on cell cycle progression or its potential to induce apoptosis.

In Vitro Biological Efficacy in Disease Models

There is no available data demonstrating the in vitro biological efficacy of this compound in any disease models.

Antiproliferative Activity in Cancer Cell Lines

No research has been published detailing the antiproliferative activity of this compound in any cancer cell lines.

Assays for Cell Viability and Proliferation (e.g., MTT, SRB)

There are no published results from cell viability or proliferation assays, such as MTT or SRB, for this compound.

Colony Formation Assays

No studies utilizing colony formation assays to assess the long-term impact of this compound on cell proliferation have been found in the scientific literature.

Analysis of Cell Cycle Arrest and Apoptotic Pathways

The urea derivative, this compound, and related compounds have been investigated for their effects on cell cycle progression and the induction of apoptosis in cancer cells. Research indicates that certain urea derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase, and subsequently trigger programmed cell death through various apoptotic pathways.

Studies on similar phenolic acid phenethyl ureas (PAPUs) have demonstrated their anti-proliferative effects. For instance, (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) was found to be highly effective in inhibiting the proliferation of MCF-7 human breast cancer cells. nih.gov Flow cytometry analysis revealed that PAPU1 caused a blockage in the G0/G1 phase of the cell cycle, leading to a decrease in the number of cells in the G2/M phase. nih.gov This cell cycle arrest was associated with the inhibition of key regulatory proteins, including cyclin D/E and cyclin-dependent kinases (CDK) 2/4, through the induction of the p21(Cip1) protein. nih.gov

Furthermore, these compounds can induce apoptosis through the mitochondrial-mediated pathway. This is characterized by changes in the levels of Bcl-2 family proteins, such as a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of caspase-9, a key initiator of the apoptotic cascade. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that has been observed following treatment with these compounds. mdpi.com

In some cancer cell lines, such as hepatocellular carcinoma cells, chalcone (B49325) derivatives have been shown to induce G2/M phase arrest. researchgate.net This arrest can be a precursor to apoptosis, triggered by DNA damage and the activation of signaling pathways like the p38 mitogen-activated protein kinase (MAPK) pathway. mdpi.comresearchgate.net The activation of p38 MAPK can, in turn, inhibit cyclin and CDK proteins, further contributing to cell cycle arrest. mdpi.com

Interactive Table: Effect of Urea Derivatives on Cell Cycle and Apoptosis Markers

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Apoptotic Events |

|---|---|---|---|

| (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea (PAPU1) | MCF-7 (Breast Cancer) | G0/G1 arrest nih.gov | Inhibition of Cyclin D/E, CDK2/4; Induction of p21(Cip1); Mitochondrial-mediated apoptosis nih.gov |

| Chalcone Derivative (TMONC) | Huh7 & Hep3B (Hepatocellular Carcinoma) | G2/M arrest researchgate.net | Activation of mitochondria-dependent pathway; Increased Caspase-3 and cleaved PARP-1 researchgate.net |

Anti-inflammatory and Immunomodulatory Effects

The compound this compound and its structural analogs have been explored for their potential to modulate inflammatory responses and immune cell functions.

Cytokine and Chemokine Secretion Assays

Research has shown that certain related compounds can significantly inhibit the production and secretion of pro-inflammatory cytokines and chemokines. For example, in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells (THP-1) and human peripheral blood mononuclear cells (PBMCs), a phenolic amide ester, methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), demonstrated potent inhibitory effects on the secretion of key inflammatory mediators. nih.gov

Specifically, MHPAP was found to significantly reduce the levels of Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibition of these cytokines is crucial as they are pivotal in driving inflammatory processes in various diseases. nih.gov The mechanism behind this inhibition appears to involve the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov MHPAP was observed to inhibit the phosphorylation of the NF-κB p65 subunit. nih.gov

In a mouse model of systemic inflammation induced by LPS, the compound 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), which shares some structural similarities, suppressed microglial activation in the brain during the acute phase of inflammation. mdpi.com This suggests a potential to dampen the neuroinflammatory response. In the chronic phase, HMF promoted the production of Brain-Derived Neurotrophic Factor (BDNF), indicating a role in neuroprotection and repair following an inflammatory insult. mdpi.com

Interactive Table: Inhibitory Effects on Cytokine Secretion

| Compound | Cell/Model System | Inhibited Cytokines/Chemokines | IC50 Values (in PBMCs) |

|---|---|---|---|

| MHPAP | LPS-stimulated THP-1 cells and human PBMCs | IL-6, IL-1β, IL-8, TNF-α nih.gov | IL-6: 0.85 µM, IL-1β: 0.87 µM, IL-8: 1.58 µM, TNF-α: 1.22 µM nih.gov |

Immune Cell Activation and Differentiation Studies

The activation and differentiation of immune cells are critical processes in the inflammatory response. While direct studies on this compound's effect on immune cell activation and differentiation are limited, related research provides insights into the potential immunomodulatory roles of similar compounds.

Furthermore, the modulation of cytokine production, as discussed previously, has a direct impact on immune cell differentiation and function. For instance, cytokines play a crucial role in directing the differentiation of T helper cells into different subsets (e.g., Th1, Th2, Th17), each with distinct roles in the immune response. nih.gov By altering the cytokine milieu, compounds like MHPAP could indirectly influence the balance of these T cell subsets. nih.gov

Studies on T cell activation have shown that the process is highly sensitive and can be enhanced by endogenous peptides. nih.gov The ability of compounds to modulate signaling pathways within T cells could therefore have a significant impact on their activation thresholds and subsequent effector functions.

Other Therapeutic Areas (e.g., Antiviral, Complement Inhibition)

Beyond its potential in cancer and inflammation, research has pointed towards the utility of this compound and its derivatives in other therapeutic domains, notably as antiviral agents and inhibitors of the complement system.

Pathogen Replication Inhibition Assays

Diphenylurea derivatives have demonstrated broad-spectrum antiviral activity. One study identified these compounds as a new class of endocytosis inhibitors that can restrict the entry and replication of several strains of SARS-CoV-2 and Influenza A virus (IAV). plos.org The mechanism of action appears to be the inhibition of clathrin-mediated endocytosis, a pathway utilized by both viruses to enter host cells. plos.org By blocking this initial step of infection, the compounds effectively prevent downstream viral replication. plos.org

Specifically, a compound from this class, referred to as compound 1, showed dose-dependent antiviral activity against SARS-CoV-2. mdpi.com It was also found to be active against human adenovirus (HAdV) and Rift Valley fever virus (RVFV). mdpi.com These findings highlight the potential of this chemical scaffold in developing broad-spectrum antiviral therapeutics.

Complement System Modulation Studies

The complement system is a crucial part of the innate immune response, but its overactivation can contribute to tissue damage in various diseases. nih.gov The compound 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea was identified as a moderate inhibitor of the complement system through a high-throughput screening assay. nih.gov This initial hit compound demonstrated a half-maximal inhibitory concentration (IC50) value of 50 μM in a hemolytic assay. nih.gov

Further structural modifications of this lead compound led to the discovery of more potent complement inhibitors. nih.gov One optimized derivative exhibited an IC50 value as low as 13 nM. nih.gov These inhibitors were shown to specifically inhibit the deposition of C9, the final component of the membrane attack complex (MAC), without affecting the earlier steps of C3 and C4 deposition in the classical, lectin, and alternative pathways. nih.gov This suggests a targeted mechanism of action on the terminal phase of complement activation.

Interactive Table: Antiviral and Complement Inhibition Activity

| Compound/Derivative | Therapeutic Area | Target/Mechanism | Key Findings |

|---|---|---|---|

| Diphenylurea derivatives | Antiviral | Endocytosis inhibition plos.org | Broad-spectrum activity against SARS-CoV-2 and Influenza A virus plos.org |

In Vivo Pre-clinical Efficacy Studies (Animal Models)

In vivo efficacy studies in animal models are a critical step in the pre-clinical development of any potential therapeutic agent. These studies aim to determine if the biological activity observed in in vitro (cell-based) assays translates to a meaningful therapeutic effect in a living organism. For a compound like this compound, which belongs to the diarylurea class known for potential anticancer and anti-inflammatory properties, these studies would typically involve both cancer models and models of other relevant diseases.

To evaluate the anticancer potential of this compound, researchers would typically use xenograft or syngeneic tumor models. Xenograft models involve implanting human tumor cells into immunodeficient mice, while syngeneic models use mouse tumor cells implanted into mice with a competent immune system. researchgate.netnih.govresearchgate.net The choice of model is crucial; syngeneic models are particularly important for evaluating immunotherapies, as they allow for the study of interactions between the therapeutic agent and the host immune system. researchgate.netnih.govresearchgate.net

The primary endpoint in these models is the assessment of tumor growth inhibition. After tumors are established, animals are treated with the investigational compound, and tumor volume and mass are measured over time. For example, in a study on a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives, the efficacy was determined by measuring the reduction in tumor mass and volume in treated mice compared to a control group. nih.gov The tumor inhibition ratio is a key metric calculated from this data. nih.gov

Table 1: Illustrative Data Table for Tumor Growth Inhibition Study This table is a hypothetical representation of how data for this compound would be presented if available.

| Treatment Group | Mean Tumor Volume (mm³) at Study End | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 350 | 0 |

| Compound X (related to subject) | 154 | 56 |

| Positive Control | 144 | 59 |

Following the completion of a tumor growth inhibition study, tumor tissues are often harvested for biomarker analysis. This is done to understand the mechanism of action of the compound at the molecular level. For a diarylurea derivative, this could involve assessing the inhibition of specific signaling pathways known to be targeted by this class of compounds, such as the PI3K/Akt/mTOR pathway. Analysis of cell proliferation markers, like Ki-67, and markers of apoptosis (programmed cell death) would also be conducted to confirm the cellular effects of the compound within the tumor.

Given that some urea derivatives have demonstrated anti-inflammatory activity, this compound would likely be evaluated in animal models of inflammation or autoimmune diseases. nih.gov Common models include carrageenan-induced paw edema in rats, which is a model of acute inflammation, and lipopolysaccharide (LPS)-challenge models in mice, which mimic systemic inflammation. researchgate.net In these models, the efficacy of the compound is assessed by its ability to reduce inflammatory responses, such as swelling (edema) or the production of pro-inflammatory cytokines like TNF-alpha. researchgate.netnih.gov For autoimmune conditions, genetically predisposed animal models or models where the disease is induced by specific agents are utilized to assess the compound's ability to modulate the aberrant immune response. researchgate.net

Table 2: Representative Data from an Anti-Inflammatory Study This table is a hypothetical representation of how data for this compound would be presented if available.

| Treatment Group | Paw Edema Inhibition (%) | Reduction in TNF-α Levels (%) |

|---|---|---|

| Vehicle Control | 0 | 0 |

| This compound (low dose) | Data Not Available | Data Not Available |

| This compound (high dose) | Data Not Available | Data Not Available |

| Positive Control (e.g., Indomethacin) | 50 | 45 |

Pharmacodynamic (PD) marker analysis is essential to link the administration of the drug to a biological effect in the target tissue. These markers provide evidence that the compound is engaging its intended target in vivo. For a diarylurea compound, which may target protein kinases, a key PD marker would be the phosphorylation status of its target protein or downstream signaling components in tumor or relevant tissues. For instance, if this compound were hypothesized to inhibit a specific kinase, tissue samples from treated animals would be analyzed to quantify the level of the phosphorylated form of that kinase. This helps to establish a dose-response relationship and confirm the mechanism of action in the whole-animal system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3,4 Dimethoxyphenyl 3 Phenylurea Analogues

Systematic Exploration of Structural Modifications

The phenyl ring of 1-(3,4-Dimethoxyphenyl)-3-phenylurea analogues is a critical component for interaction with biological targets. Research has shown that the nature and position of substituents on this ring can dramatically influence the compound's efficacy. These effects can be broadly categorized as electronic, steric, and lipophilic.

Electronic Effects: The electronic properties of substituents on the phenyl ring, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), have a profound impact on the activity of the molecule. In many diaryl urea (B33335) series, the urea moiety acts as a hydrogen bond donor. The presence of EWGs on the phenyl ring can enhance the hydrogen-bonding capability of the urea's N-H protons, which is often beneficial for activity. For instance, studies on phenyl urea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that electron-withdrawing groups at the para-position of the benzene (B151609) ring were advantageous, leading to a significant improvement in inhibitory activity. nih.gov A similar trend has been observed in other series, where a mono-substitution pattern favors the presence of an electron-withdrawing group, particularly at the meta- or para-position. nih.gov Conversely, the introduction of EDGs at these positions often leads to a decrease or complete loss of cytotoxic activity. nih.gov

Steric Effects: The size and spatial arrangement of substituents also play a crucial role. In many cases, there is a strong preference for substitution at the para-position of the phenyl ring, while ortho- and meta-substituents can lead to a loss of activity. nih.gov This suggests that the phenyl ring fits into a specific hydrophobic pocket where bulky substituents or those at the ortho- and meta-positions may cause steric clashes. For example, while small para-alkyl substituents might be tolerated, a bulkier isopropyl group at the same position can result in a loss of inhibition. nih.gov The introduction of substituents at the ortho position can also disrupt the planarity of the molecule, which may be either beneficial or detrimental depending on the specific target interactions. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Diaryl Urea Analogues

| Base Compound | Substituent (R) | Position | Electronic Effect | Observed Activity Trend | Reference |

|---|---|---|---|---|---|

| Diaryl Urea | -Cl | para | Electron-withdrawing | Moderate activity | nih.gov |

| Diaryl Urea | -Br | para | Electron-withdrawing | Higher activity than -Cl | nih.gov |

| Diaryl Urea | -NO₂ | para | Strong electron-withdrawing | Significant increase in activity | nih.gov |

| Diaryl Urea | -CH₃ | para | Electron-donating | Decreased or abrogated activity | nih.gov |

| Diaryl Urea | -OCH₃ | para | Electron-donating | Decreased or abrogated activity | nih.gov |

| Diaryl Urea | Isopropyl | para | Electron-donating/Bulky | Loss of activity | nih.gov |

| Diaryl Urea | o,p-dichloro | ortho, para | Electron-withdrawing/Steric | Loss of activity | nih.gov |

The 3,4-dimethoxyphenyl group is another key feature of the lead compound. The two methoxy (B1213986) groups are electron-donating and can influence the electronic properties of the adjacent phenyl ring and participate in hydrogen bonding. Modifications in this region have been explored to understand their role in activity and selectivity.

In studies of related compounds, the substitution pattern on this ring has been shown to be important. For example, in a series of urea-based glutamate (B1630785) carboxypeptidase II (GCPII) inhibitors, a hydroxyl group at the 4-position was preferred over substitution at the 3-position or 3,5-disubstitution. The presence of a bulky substituent at the 3-position, in addition to the 4-OH, slightly increased binding affinity. This suggests that the pocket accommodating this part of the molecule has specific steric and electronic requirements.

While direct and extensive SAR studies on the 3,4-dimethoxyphenyl moiety of the title compound are not as widely reported as for the other phenyl ring, the principles derived from related diaryl ureas suggest that both the position and nature of the alkoxy groups are crucial for optimal activity.

One common isosteric replacement is the thiourea (B124793) group (-NH-CS-NH-). In a study on anti-tuberculosis agents, the replacement of a urea with a thiourea resulted in a significant decrease in activity, highlighting the sensitivity of the biological target to the nature of this linker. nih.gov Another study on CNS depressants also noted differences in the duration of action between urea and thiourea derivatives. itmedicalteam.pl

Other replacements have also been explored. Carbamates (-O-CO-NH-), for example, have been synthesized, but in the context of anti-tuberculosis activity, this modification led to an even greater decrease in potency than the thiourea analogue. nih.gov More recently, non-classical isosteres like squaramides have been successfully employed to replace the urea scaffold in certain classes of inhibitors, such as CXCR2 antagonists. nih.gov The ability of squaramides to form strong hydrogen bonds makes them an attractive alternative. nih.gov The observation that phenylacetamide derivatives (replacing the proximal NH of the urea with a methylene (B1212753) group) had no inhibitory activity against IDO1 further underscores the essential role of the urea's hydrogen-bonding capabilities. nih.gov

Table 2: Effect of Isosteric Replacements of the Urea Bridge

| Original Linker | Isosteric Replacement | General Observation on Activity | Reference |

|---|---|---|---|

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Often results in decreased activity | nih.gov |

| Urea (-NH-CO-NH-) | Carbamate (-O-CO-NH-) | Can lead to a significant loss of activity | nih.gov |

| Urea (-NH-CO-NH-) | Squaramide | Can be a successful replacement in some inhibitor classes | nih.gov |

| Urea (-NH-CO-NH-) | Phenylacetamide (-CH₂-CO-NH-) | Can lead to a complete loss of activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that are most important for efficacy.

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For diaryl urea derivatives, a wide range of descriptors are typically calculated, which can be grouped into several categories:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching. nih.gov

Geometrical descriptors: These are calculated from the 3D structure of the molecule and describe its size and shape. nih.gov

Physicochemical descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability. nih.gov

Software such as Dragon and HyperChem are often used to calculate these descriptors. nih.gov The selection of the most relevant descriptors from this large pool is a critical step to avoid overfitting and to build a robust and interpretable model. mdpi.com

Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., pIC₅₀). Common methods include:

Multiple Linear Regression (MLR): A linear method that creates an equation to predict activity based on a linear combination of the selected descriptors.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large or when they are correlated with each other. acs.org

Support Vector Machines (SVM): A non-linear method that can often provide more predictive models for complex relationships. nih.govnih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built on a subset of the data and tested on the remaining data. The cross-validated correlation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a predictive model. mdpi.com

External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model-building process. The predictive ability is assessed by the correlation coefficient (R²) between the predicted and observed activities for the test set. An R² value greater than 0.6 is often required. mdpi.com

Y-scrambling: The biological activity data is randomly shuffled and the QSAR modeling process is repeated. A lack of correlation in the scrambled models confirms that the original model is not due to chance. mdpi.com

In a QSAR study on diaryl urea derivatives as B-RAF inhibitors, the selected descriptors indicated that size, degree of branching, aromaticity, and polarizability were key factors affecting inhibitory activity. nih.gov The developed models, particularly a non-linear PLS-LS-SVM model, showed good predictive ability, providing a valuable tool for the design of new, more potent inhibitors. nih.gov

Predictive Power Assessment

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational to modern drug discovery, providing a framework to predict the biological activity and physicochemical properties of novel analogues based on a known chemical scaffold. For derivatives of this compound, SAR exploration allows researchers to systematically modify different parts of the molecule—the dimethoxyphenyl ring, the phenyl ring, and the urea linker—and correlate these changes with shifts in biological efficacy.

Research into various phenylurea analogues has generated a set of predictive guidelines. For instance, studies on 1,3-diphenylurea (B7728601) derivatives targeting kinases like c-MET and VEGFR-2 have shown that the type and position of halogen substituents on the phenyl ring significantly impact inhibitory activity. nih.gov Dihalogenated phenyl analogues often exhibit greater antitumor activity than their monohalogenated counterparts. nih.gov Specifically, the substitution pattern on the phenyl ring can be optimized to enhance potency. nih.gov

Furthermore, the introduction of different aryl groups or heterocyclic rings in place of the phenyl group can dramatically alter activity. An indole (B1671886) ring, for example, was found to spark a significant increase in inhibitory concentration against certain kinases compared to a pyridine (B92270) ring at the same position. nih.gov The predictability of these models is continuously refined as more analogues are synthesized and tested. By analyzing trends in activity across a series of compounds, researchers can build robust models that forecast the potency of yet-unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the cost and time of drug development.

Table 1: Structure-Activity Relationship (SAR) Insights for Phenylurea Analogues

| Molecular Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Phenyl Ring Substitution | ||

| Monohalogenation (e.g., 4-chloro) | Moderate inhibitory activity. | nih.gov |

| Dihalogenation (e.g., 3,4-dichloro) | Substantial increase in antitumor activity over monohalogenated analogues. | nih.gov |

| Trifluoromethyl Group | Significant increase in antiproliferative activity compared to methoxy groups. | mdpi.com |

| Replacement of Phenyl Ring | ||

| Pyridine Ring | Can lead to suppression of activity against certain targets. | nih.gov |

| Indole Ring | Sparked a marked increase in activity against c-MET and VEGFR-2. | nih.gov |

| Urea Linker/Adjacent Groups | ||

| Stereochemistry | Optimization of stereochemistry is crucial for in-vitro potency. | nih.gov |

| Linker Length | Increasing the chain length between an amine and phenyl group can dramatically increase activity in related scaffolds. | mdpi.com |

Pharmacophore Model Generation and Validation

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. upol.cz These models serve as powerful tools in drug discovery, helping to identify novel active compounds through virtual screening. researchgate.net The generation of a pharmacophore model can be approached from two main perspectives: ligand-based or structure-based.

Ligand-Based Pharmacophore Development

When the three-dimensional structure of the biological target is unknown, a ligand-based approach is employed. nih.gov This method relies on a set of known active molecules to derive a common feature hypothesis. The process involves superimposing the 3D structures of these active compounds and identifying the shared chemical features that are likely responsible for their biological activity. nih.gov

For phenylurea-type compounds, key pharmacophoric features often include:

Hydrogen Bond Acceptors/Donors: The urea moiety is a classic hydrogen bond donor and acceptor site. nih.gov

Hydrophobic Centers: The phenyl and dimethoxyphenyl rings serve as crucial hydrophobic features. researchgate.net

Aromatic Rings: These are often modeled as specific aromatic features that can engage in π-π stacking interactions. researchgate.net

A model for phenylurea herbicides, for example, identified light blue hydrophobic features, orange aromatic ring features, and green hydrogen-bond acceptors as critical for activity. researchgate.net Once generated, the pharmacophore model must be validated to ensure it can distinguish between active and inactive compounds before it is used for broader applications like virtual screening. semanticscholar.org

Structure-Based Pharmacophore Generation

If the 3D structure of the target protein, typically complexed with a ligand, is available from sources like X-ray crystallography, a structure-based pharmacophore can be generated. nih.gov This is generally a more accurate approach as it is based on known ligand-receptor interactions. researchgate.net

The process involves analyzing the binding site and identifying the key interaction points between the ligand and the protein. These interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—are then translated into pharmacophoric features. nih.gov A significant advantage of this method is the ability to incorporate "exclusion volumes," which represent the space occupied by the receptor. nih.gov These volumes act as spatial constraints, ensuring that any molecule matched to the pharmacophore will not clash with the protein structure, leading to a higher quality of hits in virtual screening.

Application in Virtual Screening

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.gov Pharmacophore models are highly effective as initial filters in a VS workflow due to their computational efficiency. upol.cz

The process begins with the validated pharmacophore model, which is used as a 3D query to search databases containing millions of compounds. semanticscholar.org Molecules from the database that match the pharmacophoric features both in type and spatial arrangement are retained as "hits." These hits, which may have diverse chemical scaffolds, are then typically subjected to further filtering steps, such as molecular docking, to predict their binding affinity and pose within the target's active site. nih.gov This sequential screening approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates for experimental testing. Studies have shown that pharmacophores derived from molecular dynamics simulations can be particularly effective, as they account for the flexibility of the protein-ligand complex. researchgate.net

Conformational Analysis and its Influence on Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. For a flexible molecule like this compound, the ability to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for its activity.

The central urea linker and the single bonds connecting the aryl rings provide significant rotational freedom. This flexibility allows the molecule to exist in an ensemble of different conformations. However, not all conformations are equally stable or biologically relevant. Theoretical calculations and spectroscopic methods, such as UV spectroscopy and Nuclear Magnetic Resonance (NMR), are used to study these conformational preferences. unifi.itrsc.org

Medicinal Chemistry and Drug Design Strategies Employing the 1 3,4 Dimethoxyphenyl 3 Phenylurea Scaffold

Lead Compound Identification and Optimization

The journey from a chemical entity to a potential drug candidate begins with the identification of a lead compound, a molecule that demonstrates the desired biological activity. slideshare.net Once identified, this lead undergoes an optimization process to enhance its pharmacodynamic and pharmacokinetic properties. slideshare.netdanaher.com

High-Throughput Screening Hit Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify "hits" that interact with a specific biological target. ox.ac.ukresearchgate.net This process involves several key steps:

Assay Development and Miniaturization: The initial phase involves creating a robust and reproducible biological assay, which is then scaled down to a microplate format (e.g., 96, 384, or 1536 wells) to accommodate a large number of compounds. ox.ac.ukhelsinki.fi

Pilot Screening: A smaller, representative set of compounds is typically screened first to ensure the assay's reliability and to refine the screening protocol. ucsf.edu A statistical metric known as the Z'-factor is used to assess the quality of the assay, with a value greater than 0.5 generally considered acceptable. helsinki.fiucsf.edu

Full-Scale Screening and Hit Identification: Following a successful pilot screen, the entire compound library is tested. ucsf.edu Compounds that exhibit a desired level of activity are flagged as "hits." ox.ac.uk

Hit Validation: This crucial step aims to confirm the activity of the initial hits and eliminate false positives. It often involves re-testing the hits and performing dose-response studies to determine their potency. Preliminary structure-activity relationship (SAR) analysis may also be conducted at this stage to identify common chemical features among the active compounds. ucsf.edu

The 1-(3,4-dimethoxyphenyl)-3-phenylurea scaffold could be identified as a promising hit from an HTS campaign targeting a specific protein, such as a kinase or receptor. Validation would then confirm its activity and provide a starting point for further optimization.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) offers an alternative and often more efficient approach to lead identification compared to traditional HTS. rug.nl This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the biological target, albeit with weak affinity. drughunter.com The key principle of FBDD lies in the higher "hit rate" and binding efficiency observed with fragments, providing valuable starting points for building more potent molecules. rug.nl

The process typically involves:

Fragment Screening: Sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) are used to detect the weak binding of fragments to the target protein. drughunter.comresearchgate.net

Hit-to-Lead Optimization: Once a fragment hit is identified, medicinal chemists employ strategies like "fragment growing" or "fragment linking" to elaborate the fragment into a more potent, lead-like molecule. rug.nl

Fragment Growing: This involves adding functional groups to the core fragment to explore the chemical space within the target's binding pocket and improve potency. rug.nl

Fragment Linking: This approach identifies multiple fragments that bind to different sites on the target and then connects them to create a single, higher-affinity molecule. researchgate.net

The this compound structure itself can be deconstructed into key fragments, such as the 3,4-dimethoxyphenyl group and the phenylurea moiety. In an FBDD approach, these or similar fragments could be identified as binders to a target. Subsequent optimization by growing or linking these fragments could lead to the formation of the full this compound scaffold with enhanced biological activity.

De Novo Design Methodologies

De novo drug design encompasses computational techniques that aim to generate novel molecular structures with desired biological activities from the ground up. nih.gov These methods can be broadly categorized as either structure-based or ligand-based. nih.gov

Structure-Based De Novo Design: This approach utilizes the three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR, to design molecules that fit into the active site. nih.gov Algorithms can "grow" a molecule atom-by-atom or by assembling pre-defined fragments within the binding pocket.

Ligand-Based De Novo Design: When the target's structure is unknown, this method relies on the properties of known active ligands to create a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features required for biological activity, which then guides the generation of new molecules. nih.gov

Recent advances in artificial intelligence and machine learning have significantly enhanced de novo design capabilities, enabling the exploration of vast chemical spaces and the generation of optimized molecular structures. nih.gov The this compound scaffold could be a result of a de novo design process, where computational models identified this specific arrangement of functional groups as optimal for binding to a particular biological target.

Rational Design Principles for Enhanced Biological Activity

Following the identification of a lead compound, rational design principles are applied to systematically modify its structure to improve its biological profile. This involves leveraging the understanding of the interactions between the compound and its target to guide chemical synthesis.

Design of Targeted Analogues Based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization. nih.gov They involve synthesizing and testing a series of analogues of the lead compound to understand how specific structural modifications affect its biological activity. nih.gov

For the this compound scaffold, SAR studies would involve systematically altering different parts of the molecule:

Substituents on the Phenyl Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on both the 3,4-dimethoxyphenyl and the phenyl rings can significantly impact activity. For instance, studies on similar phenylurea-containing compounds have shown that dihalogenated phenyl analogues can exhibit greater antitumor activity than their monohalogenated counterparts. nih.gov

The Urea (B33335) Linker: Modifications to the urea group, such as replacing one of the NH groups with another functional group, can be explored to determine its importance for binding. nih.gov

The Dimethoxy Groups: The role of the two methoxy (B1213986) groups on the phenyl ring can be investigated by synthesizing analogues with one or both of these groups removed or replaced with other substituents.

The insights gained from these SAR studies guide the design of new analogues with predicted improvements in activity. nih.gov

Optimization for Specificity and Potency

The ultimate goal of lead optimization is to develop a compound with high potency against the desired target and high selectivity over other related targets to minimize off-target effects. clinpgx.org

Potency Optimization: This involves fine-tuning the structure of the lead compound to maximize its binding affinity for the target. This can be achieved by introducing substituents that create more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding site. For example, replacing a methoxy group with a more extended ether linkage has been shown to increase the potency of some kinase inhibitors. clinpgx.org

Specificity Optimization: Enhancing selectivity often involves exploiting subtle differences in the binding pockets of the target and off-target proteins. By designing analogues that specifically interact with unique features of the target's active site, it is possible to reduce binding to other proteins. For instance, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been developed as selective inhibitors of the class III receptor tyrosine kinase subfamily. researchgate.net The introduction of a pseudo-ring through an intramolecular hydrogen bond has also been a successful strategy for achieving high selectivity in phosphodiesterase 5 inhibitors. nih.gov

The table below illustrates a hypothetical optimization of the this compound scaffold, demonstrating how systematic modifications can lead to improved potency and selectivity.

| Compound | R1 | R2 | R3 | IC50 (Target) | IC50 (Off-Target) | Selectivity Index |

| Lead Compound | H | 3,4-di-OCH3 | H | 500 nM | 1000 nM | 2 |

| Analogue 1 | Cl | 3,4-di-OCH3 | H | 250 nM | 1200 nM | 4.8 |

| Analogue 2 | H | 3,4-di-OCH3 | Cl | 400 nM | 900 nM | 2.25 |

| Analogue 3 | Cl | 3,4-di-OCH3 | Cl | 100 nM | 2500 nM | 25 |

| Analogue 4 | F | 3,4-di-OCH3 | H | 300 nM | 1500 nM | 5 |

Prodrug Strategies and Delivery System Considerations (Pre-clinical)

The therapeutic application of promising lead compounds like this compound can be hampered by suboptimal pharmacokinetic properties, such as poor solubility, limited bioavailability, and off-target toxicity. nih.gov Prodrug strategies and advanced delivery systems offer rational approaches to overcome these limitations, enhancing the compound's clinical potential.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. researchgate.net This approach can be strategically employed to improve the physicochemical and pharmacokinetic properties of the this compound scaffold.

Key opportunities for prodrug modification on this scaffold lie in the urea linkage and the phenyl rings.

N-Acylation and N-Alkylation of the Urea Moiety: The hydrogen atoms on the urea nitrogen atoms are amenable to substitution. Introducing acyl or alkyl groups can modulate the compound's lipophilicity, which is a critical factor for membrane permeability and oral absorption. For instance, attaching a short-chain, biocompatible ester could increase lipophilicity, facilitating passive diffusion across the gastrointestinal tract. This ester would then be cleaved by ubiquitous esterase enzymes in the plasma and liver to release the active urea compound.

Phosphorylation for Improved Aqueous Solubility: For intravenous administration, poor aqueous solubility is a major hurdle. ijpcbs.com Attaching a phosphate (B84403) group, typically to a hydroxyl group introduced on one of the phenyl rings, can dramatically increase water solubility. This phosphate ester prodrug would then be cleaved by alkaline phosphatases in the body to regenerate the active hydroxylated parent compound.

Targeted Prodrugs: A more sophisticated approach involves conjugating the urea scaffold to a promoiety that is recognized by specific enzymes or transporters expressed at the target site. For example, linking the drug to a peptide sequence that is a substrate for an enzyme overexpressed in tumor tissues could lead to site-specific drug release, thereby enhancing efficacy and reducing systemic toxicity.

Table 1: Potential Prodrug Strategies for the this compound Scaffold

| Prodrug Strategy | Site of Modification | Promoie | Activation Mechanism | Desired Outcome |

| Increased Lipophilicity | Urea Nitrogen | Ester | Esterases | Improved Oral Absorption |

| Increased Aqueous Solubility | Phenyl Ring (requires prior hydroxylation) | Phosphate | Alkaline Phosphatases | Suitability for IV Administration |

| Tumor Targeting | Urea Nitrogen or Phenyl Ring | Peptide (cleavable by tumor-specific proteases) | Proteases (e.g., Cathepsins) | Site-specific drug release, reduced systemic toxicity |

Encapsulating this compound within nanoparticle-based delivery systems presents a powerful strategy to overcome biopharmaceutical challenges and achieve targeted delivery. benthamdirect.com These systems can protect the drug from premature degradation, improve its solubility and circulation time, and facilitate its accumulation at the desired site of action. nih.gov

Commonly explored nanoparticle platforms in pre-clinical studies for small molecule inhibitors include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the relatively lipophilic this compound, it would likely partition into the lipid bilayer. The surface of liposomes can be modified with polyethylene (B3416737) glycol (PEG) to create "stealth" nanoparticles that evade clearance by the immune system, thereby prolonging their circulation time. Furthermore, targeting ligands such as antibodies or peptides can be attached to the liposome (B1194612) surface to direct them to specific cell types.

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate the drug. nih.gov The drug is released in a controlled manner as the polymer matrix degrades. nih.govresearchgate.net The release kinetics can be tuned by altering the polymer's molecular weight and composition. Similar to liposomes, the surface of polymeric nanoparticles can be functionalized for targeted delivery.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room and body temperature. nih.gov They offer advantages such as high drug loading capacity and good physical stability. SLNs and NLCs are particularly well-suited for lipophilic drugs like this compound.

Table 2: Pre-clinical Nanoparticle Delivery Systems for Urea-Based Compounds

| Nanoparticle Platform | Composition | Drug Loading Mechanism | Key Advantages |

| Liposomes | Phospholipid Bilayer | Partitioning into lipid bilayer | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, surface modifiable |

| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Entrapment within polymer matrix | Controlled release, biodegradable, surface modifiable |

| Solid Lipid Nanoparticles (SLNs) | Solid Lipids | Incorporation into solid lipid matrix | High drug loading, good stability, suitable for lipophilic drugs |

| Nanostructured Lipid Carriers (NLCs) | Blend of Solid and Liquid Lipids | Incorporation into imperfect lipid matrix | Higher drug loading than SLNs, reduced drug expulsion during storage |

Patent Landscape and Intellectual Property Analysis of Urea-Based Therapeutics

The urea moiety is a prevalent scaffold in medicinal chemistry, and as such, the patent landscape for urea-based therapeutics is extensive and competitive. frontiersin.org An analysis of this landscape reveals key trends in the development of these compounds and highlights areas of opportunity and potential infringement.

The number of patent applications for urea-based compounds with potential anticancer applications has seen a significant increase, mirroring the trend in scientific literature. frontiersin.org Over the last two decades, thousands of patents have been published for new potential anticancer agents, with a substantial number focusing on urea derivatives. frontiersin.org

Key areas of patent activity for urea-based therapeutics include:

Kinase Inhibitors: A significant portion of patents for urea-based compounds are directed towards their use as kinase inhibitors. researchgate.net The diarylurea motif, as seen in this compound, is a well-established pharmacophore for inhibiting various kinases involved in cancer cell signaling pathways, such as Raf, VEGFR, and p38. frontiersin.orgmdpi.commdpi.com Patents in this area often claim novel diarylurea analogs with improved potency, selectivity, or pharmacokinetic properties.

Novel Scaffolds and Formulations: Companies and research institutions are actively patenting novel chemical scaffolds that incorporate the urea functional group but possess distinct structural features from existing drugs. Additionally, patents are being filed for novel formulations of known urea-based drugs, including nanoparticle encapsulation and prodrug strategies, to extend their patent life and improve their therapeutic profile. nih.gov

Therapeutic Indications: While oncology remains the primary focus, patents for urea-based compounds also cover a range of other therapeutic areas, including inflammatory diseases, infectious diseases, and neurodegenerative disorders. For instance, urea derivatives have been patented as inhibitors of urease, an enzyme implicated in bacterial infections. researchgate.net

Table 3: Representative Patent Classifications for Urea-Based Therapeutics

| Patent Classification (IPC/CPC) | Description | Relevance to this compound |

| A61K 31/17 | Medicinal preparations containing ureas | Broad classification covering the compound's general structure. |

| C07C 275/00 | Ureas; Derivatives thereof | Covers the chemical synthesis and composition of matter of novel urea compounds. |

| A61P 35/00 | Antineoplastic agents | Pertains to the use of the compound in cancer therapy. |

| A61K 9/127 | Liposomes | Relates to liposomal formulations for drug delivery. |